3-Amino-2-methylpyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-amino-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-4-6(7)5(9)2-3-8-4/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
YQHWFTOIWXPQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 Methylpyridin 4 Ol and Derivatives
Established Synthetic Routes for Substituted Aminopyridinols
The preparation of aminopyridinols can be broadly categorized into three primary strategies: modification of pyridine (B92270) precursors, construction of the pyridine ring through cyclization, and interconversion of functional groups on an existing pyridine scaffold.
A traditional and well-established method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the chemical reduction of the resulting nitro group. In the context of 3-Amino-2-methylpyridin-4-ol synthesis, this strategy would typically begin with a 2-methylpyridin-4-ol (or its tautomer, 2-methyl-4-pyridone) derivative.
The nitration is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄/HNO₃). researchgate.net However, this approach can present significant challenges, particularly concerning regioselectivity. The nitration of substituted pyridines like 2-hydroxy-4-picoline can lead to a mixture of products, with nitration occurring at both the 3- and 5-positions. chemicalbook.com This lack of selectivity often results in difficult purification processes and lower yields of the desired 3-nitro isomer. Furthermore, such nitration reactions can pose thermo-chemical hazards, especially on a larger scale. chemicalbook.com
Once the nitro group is successfully installed at the desired position, its reduction to the corresponding amine is a relatively straightforward transformation. Several reliable methods are available for this step, including:
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com
Metal-Acid Systems: Employing easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl). masterorganicchemistry.com
This two-step sequence provides a classical pathway to the aminopyridinol target, with the primary synthetic hurdle being the control of regiochemistry during the initial nitration step.
Building the pyridine ring from acyclic precursors offers an alternative and often more flexible approach to constructing highly substituted aminopyridinols. These methods assemble the core structure through condensation and cyclization reactions, allowing for the strategic placement of functional groups from the outset.
A versatile and widely recognized method is the Hantzsch dihydropyridine (B1217469) synthesis . nih.govbeilstein-journals.org This reaction typically involves the one-pot condensation of an aldehyde, ammonia (B1221849) (which provides the ring nitrogen), and two equivalents of a 1,3-dicarbonyl compound. The initially formed dihydropyridine intermediate is subsequently oxidized to yield the aromatic pyridine ring. nih.govbeilstein-journals.org By carefully selecting the starting components, one can construct a pyridine ring with the desired substitution pattern.
More contemporary approaches utilize multicomponent reactions (MCRs) to achieve molecular complexity in a single step. For instance, a variety of substituted 2-aminopyridines can be efficiently synthesized using enaminones as key precursors. nih.govnih.gov A proposed mechanism involves an initial Knoevenagel condensation of the enaminone with a compound like malononitrile, followed by reaction with a primary amine, subsequent cyclization, and a final aromatization step to furnish the 2-aminopyridine (B139424) structure. nih.gov Similarly, novel 3-amino-4-arylpyridin-2(1H)-one derivatives have been prepared through the reaction of azlactones with enamines, leading to the formation of a substituted tetrahydropyridine (B1245486) which can be further transformed. nih.gov
These cyclization strategies are powerful tools for accessing aminopyridinol analogues that might be difficult to obtain through simple functionalization of a pre-formed pyridine ring.
This strategy involves starting with a pyridine ring that is already substituted and chemically modifying those substituents to install the required amino and hydroxyl groups. This approach is highly dependent on the availability of suitably functionalized starting materials.
One effective modern technique involves the use of pyridine N-oxides . These compounds can serve as effective starting materials for synthesizing N-substituted 2-aminopyridines via a redox-neutral transformation. morressier.com This strategy has been developed into a practical, two-step protocol that uses mild reaction conditions and provides excellent regioselectivity for introducing an amino function. morressier.com
Another powerful set of reactions for functional group interconversion are palladium-catalyzed cross-coupling reactions . For complex molecules, the sequence of these reactions is critical. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, two routes were compared: amination followed by Suzuki-Miyaura cross-coupling, versus Suzuki-Miyaura coupling followed by amination. nih.gov The latter approach, involving an initial chemoselective Suzuki-Miyaura coupling on a 2-iodo-4-chloro intermediate followed by a Buchwald-Hartwig amination at the 4-position, proved to be the more effective route. nih.gov This highlights how strategic functional group interconversions can be used to build complex aminopyridine derivatives with precise control over the final structure.
Regioselective Synthesis and Reaction Scope for Aminopyridinol Analogues
Achieving regioselectivity—the ability to control the position at which a chemical reaction occurs—is a paramount challenge in the synthesis of polysubstituted pyridines. As noted, classical electrophilic substitution reactions like nitration often yield mixtures of isomers, complicating synthesis. chemicalbook.com
Modern synthetic methods have been developed to overcome these limitations. The synthesis of 2-aminopyridines from pyridine N-oxides is a prime example of a highly regioselective process. morressier.com This method provides unsubstituted 2-aminopyridine products with excellent regioselectivity and tolerance for a variety of other functional groups, proceeding under mild conditions. morressier.com
The order of synthetic steps is also a critical tool for ensuring regiochemical control, particularly when multiple reactive sites are present. In syntheses requiring sequential cross-coupling reactions, performing a chemoselective Suzuki-Miyaura cross-coupling at the more reactive C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate before conducting a Buchwald-Hartwig amination at the C-4 position is a successful strategy to obtain the desired 2,4-disubstituted product. nih.gov Attempts to reverse the order of these steps can lead to undesired side reactions and failure to produce the target molecule. nih.gov
The scope of a reaction, or the range of different starting materials it can accommodate, is another important consideration. Multicomponent reactions often exhibit a broad scope, allowing for the creation of diverse libraries of compounds. The table below illustrates a representative scope for the synthesis of novel pyridine derivatives via a one-pot, four-component reaction. nih.gov
| Entry | R¹ Group | R² Group | Product | Yield (%) |
| 1 | 4-Tolyl | 4-Tolyl | 5c | 92 |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | 5b | 95 |
| 3 | 4-Chlorophenyl | 4-Chlorophenyl | 5e | 89 |
| 4 | Phenyl | Phenyl | 5a | 85 |
This interactive table showcases the yields for various substituted pyridine derivatives synthesized through a multicomponent reaction, demonstrating the reaction's scope with different aryl groups. nih.gov
Exploration of Novel Reaction Pathways for Pyridine Core Derivatization
One such bio-inspired approach is dearomative annulation . In a recent total synthesis of several lupin alkaloids, pyridine was used as a stable and inexpensive synthon for the unstable cyclic imine Δ1-piperidine. mdpi.com The reaction of pyridine with glutaryl chloride proceeds via a dearomative annulation to form a complex tetracyclic framework, demonstrating a powerful new way to utilize the pyridine ring in complex molecule synthesis. mdpi.com
Another novel strategy is the ring opening and closing cascade (ROCC) mechanism . A new regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed using this mechanism, starting from isoxazoles and employing Fe/NH₄Cl as a reducing reagent. researchgate.net
Formal [4+1]-cyclization reactions represent another emerging area. The synthesis of 2-trifluoromethyl-6-azaindoles has been achieved from 3-amino-4-methylpyridines treated with trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.org In this unusual transformation, the methyl group of the pyridine is activated, and TFAA acts as a C1-bielectrophile to construct the fused pyrrole (B145914) ring without the need for strong organolithium bases. chemrxiv.org These cutting-edge methods expand the toolkit available to chemists for the derivatization of the pyridine core.
Methodological Advancements in Efficient Aminopyridinol Synthesis
Significant progress has been made in developing more efficient, scalable, and environmentally friendly methods for aminopyridinol synthesis. A major focus has been on improving process economy by reducing the number of synthetic steps and purification procedures.
One-pot multicomponent reactions (MCRs) are at the forefront of this advancement. nih.govnih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product, thereby avoiding the need to isolate intermediates. A new and suitable MCR was developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions, which enhances the green credentials of the process. nih.govnih.gov
For industrial applications, the scalability of a synthetic route is crucial. Research has led to the development of new processes specifically designed for large-scale production. For example, a novel and efficient synthetic route for preparing certain 6-alkoxy substituted aminopyridines was disclosed in a patent, emphasizing its suitability for scale-up. google.com This process offers improved selectivity and yields using readily accessible building blocks under mild conditions, making it amenable for clinical development and commercialization. google.com These advancements are critical for translating complex laboratory syntheses into viable manufacturing processes.
Chemical Reactivity and Mechanistic Studies of 3 Amino 2 Methylpyridin 4 Ol
Electrophilic and Nucleophilic Character of Pyridinol Functional Groups
The reactivity of 3-Amino-2-methylpyridin-4-ol is characterized by the presence of both electron-donating and electron-withdrawing features, leading to distinct nucleophilic and electrophilic sites. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups that enhance the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. Conversely, the nitrogen atom within the pyridine ring is electronegative and tends to withdraw electron density, making the ring itself susceptible to nucleophilic attack, especially when protonated or quaternized.
Nucleophilic Sites:
Amino Group (-NH2): The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation.
Pyridine Ring Nitrogen: The endocyclic nitrogen also possesses a lone pair and can act as a nucleophile or a Brønsted-Lowry base, reacting with protons and other electrophiles. Its nucleophilicity is generally lower than that of the exocyclic amino group. mdpi.com
Hydroxyl Group (-OH): The oxygen of the hydroxyl group is nucleophilic and can be deprotonated to form a more potent nucleophilic phenoxide-like species.
Electrophilic Sites:
Pyridine Ring Carbons: The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. Protonation of the ring nitrogen further enhances the electrophilicity of these carbon atoms, making them susceptible to attack by strong nucleophiles.
Hydroxyl Proton: The proton of the -OH group is acidic and can be abstracted by bases, initiating reactions or acting as an electrophile in hydrogen bonding.
The interplay between these sites is highly dependent on the reaction conditions, particularly the pH, as shown in the table below.
| Condition | Dominant Species | Key Nucleophilic Sites | Key Electrophilic Sites |
| Acidic (low pH) | Protonated Pyridinium | Amino group (less reactive) | Ring carbons (highly activated) |
| Neutral | Zwitterionic/Neutral | Amino group, Ring Nitrogen, Hydroxyl oxygen | Ring carbons, Hydroxyl proton |
| Basic (high pH) | Anionic (deprotonated -OH) | Phenoxide-like oxygen, Amino group | Ring carbons (less activated) |
| This table illustrates the expected changes in reactivity based on pH. |
Oxidative and Reductive Transformation Pathways of the Pyridine Nucleus
The pyridine nucleus of this compound can undergo both oxidative and reductive transformations, though the conditions required are often rigorous due to the aromatic stability of the ring.
Oxidative Pathways: Oxidation typically targets the electron-rich components of the molecule. The amino group can be oxidized, although this often leads to complex product mixtures. The methyl group is a more common site for oxidation, which can be converted to a hydroxymethyl, aldehyde, or carboxylic acid group using strong oxidizing agents. For instance, the oxidation of methylpyridines to pyridine carboxylic acids is a known transformation. acs.org The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peroxy acids. The presence of the electron-donating amino and hydroxyl groups can make the ring more susceptible to oxidative degradation under harsh conditions.
Reductive Pathways: The reduction of the pyridine ring is a common transformation that yields piperidine (B6355638) derivatives. Due to the ring's aromaticity, this usually requires catalytic hydrogenation under pressure with catalysts like platinum, palladium, or rhodium, or the use of chemical reducing agents. researchgate.net The Ladenburg reduction (using sodium in boiling alcohol) or reagents like samarium diiodide have also been employed for the reduction of pyridines. clockss.org The presence of substituents on the pyridine ring can influence the rate and outcome of the reduction. For instance, electron-donating groups can sometimes hinder the reduction process. Partial reduction to a dihydropyridine (B1217469) is also possible under specific conditions. nih.gov
| Transformation | Reagents/Conditions | Expected Product |
| Oxidation of Methyl Group | KMnO4, H2O2/AcOH | 2-Hydroxymethyl, 2-formyl, or 2-carboxy derivative |
| N-Oxidation | m-CPBA, H2O2 | This compound-N-oxide |
| Full Ring Reduction | H2, PtO2 or Rh catalyst | 3-Amino-2-methylpiperidin-4-ol |
| Chemical Reduction | SmI2-H2O, Na/EtOH | 3-Amino-2-methylpiperidin-4-ol |
| This table outlines plausible transformation pathways based on known pyridine chemistry. |
Reaction Mechanisms of Condensation and Substitution Reactions
This compound is well-suited to participate in a variety of condensation and substitution reactions due to its nucleophilic amino and hydroxyl groups.
Condensation Reactions: A condensation reaction involves the joining of two molecules with the loss of a small molecule, such as water or ammonia (B1221849). wikipedia.orgchemistrytalk.org The amino group of this compound can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) through nucleophilic addition followed by dehydration. Similarly, it can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. libretexts.org The hydroxyl group can undergo esterification with carboxylic acids. libretexts.org These reactions are fundamental in building more complex molecular architectures.
Substitution Reactions: The molecule can participate in both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is generally resistant to EAS due to its electron-deficient nature. However, the powerful activating effects of the amino and hydroxyl groups can facilitate EAS at positions ortho and para to them (C5 and C3, though C3 is already substituted). Reactions like halogenation or nitration may proceed under controlled conditions, though the pyridine nitrogen can be protonated by the strong acids often used, deactivating the ring. youtube.com
Nucleophilic Aromatic Substitution (SNAr): SNAr is more characteristic of pyridine chemistry. While this compound itself lacks a good leaving group on the ring, derivatives (e.g., a halo-substituted version) would be highly susceptible to SNAr, especially at positions 2 and 6. clockss.org The reaction proceeds via a Meisenheimer complex intermediate.
Mechanism Snapshot: Amide Formation
Nucleophilic Attack: The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride.
Tetrahedral Intermediate: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.
Proton Transfer: A proton is transferred from the nitrogen to a base (e.g., another amine molecule or solvent).
Elimination: The chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the final amide product and HCl.
Investigating Intermediates and Transition States in Aminopyridinol Reactivity
Understanding the reactivity of this compound at a deeper level requires the study of reaction intermediates and transition states. These are transient species that exist along the reaction coordinate between reactants and products.
Intermediates: These are short-lived, higher-energy molecules that correspond to a local energy minimum on a reaction energy diagram. They can sometimes be isolated or detected spectroscopically under specific conditions. In the reactions of this compound, potential intermediates include:
Tetrahedral Intermediates: Formed during condensation reactions with carbonyl compounds.
Meisenheimer Complexes: Negatively charged intermediates formed during nucleophilic aromatic substitution on a suitably substituted pyridinol ring.
Wheland Intermediates (Arenium Ions): Positively charged intermediates in electrophilic aromatic substitution reactions.
Transition States: A transition state is a specific configuration along the reaction coordinate that represents the highest energy point. It is not a distinct molecule and cannot be isolated, existing only for a fleeting moment (femtoseconds). It represents the energy barrier (activation energy) that must be overcome for a reaction to proceed. Computational chemistry is a powerful tool for modeling the geometry and energy of transition states, providing insight into reaction kinetics and mechanisms. For example, in an SN2-type reaction involving the amino group, the transition state would feature a partially formed bond to the incoming electrophile and a partially broken bond to the leaving group.
Distinguishing between these two is crucial: an intermediate is a real, albeit transient, molecule in a shallow energy well, whereas a transition state is an energy maximum on the path from one state to another.
Stereochemical Outcomes and Control in Reactions Involving this compound
Stereochemistry becomes a critical consideration when reactions involving this compound create new chiral centers. The parent molecule itself is achiral. However, reactions at its functional groups or on the ring can lead to the formation of stereoisomers.
Formation of Chiral Centers: A new stereocenter could be generated, for example, if the amino group attacks a prochiral ketone, leading to the formation of two enantiomers or diastereomers of a new, larger molecule. Similarly, reduction of the pyridine ring to a piperidine ring makes C2, C3, and C4 stereogenic centers. The relative and absolute configuration of these new centers is determined by the reaction mechanism and conditions.
Stereochemical Control:
Diastereoselectivity: If the molecule already contained a chiral center, a reaction creating a new one would likely proceed with diastereoselectivity, meaning one diastereomer would be formed in excess over the other due to steric or electronic preferences.
Enantioselectivity: To form one enantiomer preferentially from the achiral starting material (an enantioselective reaction), a chiral reagent, catalyst, or solvent must be used. For example, the catalytic hydrogenation of the pyridine ring using a chiral metal-ligand complex could, in principle, yield an excess of one enantiomer of the resulting piperidine derivative.
The three-dimensional arrangement of atoms in a molecule can profoundly affect its biological activity, making stereochemical control a vital aspect of synthetic chemistry. nih.gov In the absence of a chiral influence, reactions generating a new stereocenter from an achiral precursor will typically result in a racemic mixture (an equal amount of both enantiomers).
Tautomeric Equilibria and Proton Transfer Dynamics in Pyridinols
Experimental Elucidation of Tautomeric Forms in Aminopyridinols (e.g., 2-Hydroxypyridine (B17775)/2-Pyridone Models)
Experimental studies on model compounds like 2-hydroxypyridine and 4-hydroxypyridine (B47283) have been crucial in establishing the foundations for understanding tautomerism in substituted pyridinols. These investigations reveal a delicate balance of factors, including aromaticity, intramolecular interactions, and solvation, that dictate the predominant tautomeric form.
Spectroscopic techniques are powerful tools for identifying and quantifying tautomeric forms in different states of matter. Each tautomer possesses a unique spectroscopic fingerprint, allowing for its distinct characterization.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly effective in distinguishing between the hydroxypyridine and pyridone forms. The pyridone (keto) tautomer exhibits a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Conversely, the hydroxypyridine (enol) tautomer shows a characteristic O-H stretching vibration at higher frequencies (around 3500 cm⁻¹) and lacks the prominent C=O peak. Studies on compounds like 2-amino-5,6-dimethyl-4-hydroxypyrimidine have utilized IR analysis to identify the presence of different tautomers in the solid state. nih.gov
UV Spectroscopy : Ultraviolet spectroscopy can also differentiate between tautomers, as their different electronic structures lead to distinct absorption maxima. For instance, phototautomerization can be induced and monitored using UV irradiation. In studies of 3(5)-aminopyrazoles isolated in an argon matrix, UV irradiation was shown to convert the more stable 3-aminopyrazole (B16455) tautomer into the 5-aminopyrazole form, with the transformation being tracked by IR spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a definitive method for studying tautomeric equilibria in solution. The chemical shifts of protons and carbon atoms are highly sensitive to the electronic environment. For example, in studies of 1-benzamidoisoquinoline derivatives, distinct sets of signals for the amide and enol tautomers were observed in ¹H NMR spectra, allowing for the quantification of their relative populations in solution. semanticscholar.orgnih.govmdpi.com The proton transfer between tautomers is often slow on the NMR timescale, enabling the observation of separate signals for each species. semanticscholar.org
Microwave and Photoemission Spectroscopy : These gas-phase techniques provide detailed information about the molecular structure and energetics of isolated tautomers. Microwave spectroscopy has been used to determine the precise geometries of tautomers and their water complexes, such as for the 2-pyridone⋯water system. dntb.gov.ua
For 3-Amino-2-methylpyridin-4-ol, these spectroscopic methods would be essential to experimentally determine the preferred tautomeric form—the enol (this compound) or the keto (3-Amino-2-methyl-1H-pyridin-4-one)—and how the equilibrium shifts with changes in solvent or temperature.
A significant finding in pyridinol chemistry is the dramatic influence of the physical phase on the tautomeric equilibrium. The preference for one tautomer over another can completely invert when moving from the gas phase to a condensed phase.
In the gas phase , for model systems like 2- and 4-hydroxypyridine, the hydroxy form is generally the more stable tautomer. nih.govstackexchange.comwayne.edu This preference is attributed to the aromaticity of the pyridine (B92270) ring in the enol form. Experimental gas-phase studies, including those using matrix isolation IR spectroscopy, have confirmed the predominance of the hydroxy tautomer for 2-hydroxypyridine. researchgate.net
In contrast, in polar solvents and in the crystalline state, the equilibrium shifts decisively toward the pyridone (keto) form. nih.govstackexchange.com This shift is primarily driven by the greater polarity and larger dipole moment of the zwitterionic pyridone tautomer, which is better stabilized by the polar solvent environment through dipole-dipole interactions and hydrogen bonding. wuxiapptec.com For 2-hydroxypyridine/2-pyridone, the equilibrium constant can change by orders of magnitude depending on the solvent. wuxiapptec.com Nonpolar solvents like cyclohexane (B81311) represent an intermediate case where both tautomers may coexist in comparable amounts. stackexchange.com
This established trend suggests that this compound would likely exist predominantly in its hydroxypyridine form in the gas phase, while its pyridone tautomer would be favored in polar solvents such as water or methanol (B129727).
Theoretical and Computational Investigations of Tautomeric Stability
Quantum chemical calculations have become an indispensable tool for investigating tautomeric equilibria. They provide deep insights into the intrinsic stabilities of tautomers and the factors that govern their interconversion, complementing experimental findings.
A variety of computational methods are employed to calculate the relative energies of tautomers and predict the position of the equilibrium.
Ab Initio and Density Functional Theory (DFT) : High-level ab initio methods (like Møller-Plesset perturbation theory, MP2) and DFT methods (like B3LYP) are widely used to obtain accurate energetic and structural information. scispace.comresearchgate.net Calculations on the 2-hydroxypyridine/2-pyridone and 4-hydroxypyridine/4-pyridone systems have shown that accurate predictions require the inclusion of factors like geometry optimization, electron correlation, and zero-point vibrational energy corrections. wayne.eduresearchgate.net For example, combined calculations for 4-hydroxypyridine predict it to be more stable than 4-pyridone in the gas phase by approximately 2.4 kcal/mol. wayne.eduresearchgate.net
Semiempirical Methods : Methods like AM1 and MNDO can also provide results that are in qualitative or quantitative agreement with experimental data for gas-phase tautomer stability, though they are generally less accurate than ab initio or DFT approaches. nih.gov
These computational approaches can be applied to this compound to predict the intrinsic energy difference between its tautomers in the gas phase and to calculate the energy barrier for the proton transfer reaction.
Table 1: Calculated Relative Energies (ΔE) of Pyridone vs. Hydroxypyridine Tautomers in the Gas Phase for Model Compounds A positive value indicates the pyridone form is less stable (higher in energy) than the hydroxypyridine form.
| System | Method | ΔE (kcal/mol) | Reference |
|---|---|---|---|
| 2-Hydroxypyridine vs. 2-Pyridone | Ab Initio (Combined) | -0.3 | wayne.edu |
| 4-Hydroxypyridine vs. 4-Pyridone | Ab Initio (Combined) | +2.4 | wayne.edu |
| 2-Amino-4-methylpyridine (B118599) (Canonical) vs. Imino Tautomer | B3LYP/6-311++G(d,p) | +13.60 | scispace.comresearchgate.net |
Substituents on the pyridine ring can profoundly alter the tautomeric equilibrium by exerting electronic and steric effects. The nature and position of the substituent can selectively stabilize one tautomer over the other.
Electronic Effects : The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—are critical. Electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) increase the electron density of the ring, while electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease it. These perturbations affect the relative stability of the charge-separated pyridone form and the aromaticity of the hydroxypyridine form. Studies on substituted purines and benzamidoisoquinolines have demonstrated that the tautomeric balance can be precisely controlled by varying the electronic nature of the substituents. semanticscholar.orgnih.govmdpi.commdpi.com
For This compound , both the amino and methyl groups are electron-donating. The amino group at position 3 and the methyl group at position 2 would increase the electron density in the pyridine ring. This increased electron density could enhance the stability of the positively charged nitrogen in the zwitterionic pyridone tautomer, potentially shifting the equilibrium towards this form, especially in polar solvents. Computational studies on aminopurines show that the amino group's effect is highly dependent on its position and proximity to other groups. mdpi.comnih.gov
Computational models are essential for understanding how solvents mediate tautomeric preferences.
Continuum Solvation Models : Models like the Polarizable Continuum Model (PCM) are frequently used to estimate the stability of tautomers in different solvents. mdpi.comnih.govrsc.orgmdpi.comscispace.com These models treat the solvent as a continuous dielectric medium and account for the bulk electrostatic interactions. They successfully predict the general trend that more polar tautomers are stabilized to a greater extent by more polar solvents. nih.govscispace.com For instance, calculations show that for many heterocyclic systems, the amino tautomer is more stable in the gas phase, but the equilibrium can shift in solution. scispace.com
Microsolvation and Explicit Solvent Models : To account for specific solute-solvent interactions like hydrogen bonding, microsolvation models that include a few explicit solvent molecules are used. rsc.org Hydrogen bonding between the solute and solvent molecules can significantly amplify the differences between isomers. nih.gov For a molecule like this compound, explicit hydrogen bonds between water molecules and the amino group, the ring nitrogen, and the hydroxyl/carbonyl group would play a crucial role in stabilizing the respective tautomers. Computational studies that include explicit solvent molecules are often necessary to accurately reproduce experimental observations in systems with strong intermolecular hydrogen bonds. semanticscholar.orgnih.gov
Assessment of Aromaticity Changes During Tautomerization
The tautomeric equilibrium between the enol-imino form (this compound) and its corresponding keto-amino tautomer is a critical determinant of the compound's chemical behavior and reactivity. A significant aspect of this equilibrium is the change in the aromaticity of the pyridine ring. The aromatic character, a measure of the cyclic delocalization of π-electrons that leads to enhanced stability, is not static and can be substantially altered during the proton transfer process inherent in tautomerization.
The assessment of these changes in aromaticity is primarily conducted through computational quantum-chemical calculations. scispace.com Methodologies such as Density Functional Theory (DFT) are frequently employed to model the electronic structures of the different tautomeric forms. orientjchem.orgresearchgate.net From these models, various indices can be calculated to quantify the degree of aromaticity.
Commonly used descriptors for aromaticity include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based indices such as Nucleus-Independent Chemical Shift (NICS). The HOMA index evaluates the deviation of bond lengths within the ring from an ideal aromatic system, with values closer to 1 indicating higher aromaticity. NICS values, on the other hand, are calculated at the center of the ring to probe the induced magnetic field; negative values are indicative of aromatic character, while positive values suggest anti-aromaticity. nih.gov
In the case of this compound, the pyridinol form possesses a fully delocalized π-system within the six-membered ring, which is consistent with the 4n+2 rule for aromaticity. This form is expected to exhibit a high degree of aromatic character. nih.gov
Detailed research findings from computational studies on analogous pyridinol-pyridone systems consistently show a marked decrease in aromaticity upon conversion from the hydroxy-pyridine (enol) form to the pyridone (keto) form. The HOMA values for the pyridone ring are typically lower, and the NICS values become less negative, reflecting the loss of diatropic ring current that characterizes aromatic systems.
Illustrative Research Findings
While specific experimental data for this compound is not extensively available in the public domain, computational studies on similar heterocyclic systems provide a clear framework for understanding the expected changes in aromaticity. The data presented in the table below is a representative illustration based on typical findings for pyridinol-pyridone tautomeric pairs.
| Tautomeric Form | Aromaticity Index | Ring System | Calculated Value (Illustrative) | Aromatic Character |
| This compound (Enol-imino) | HOMA | Pyridine | ~ 0.95 | Highly Aromatic |
| This compound (Enol-imino) | NICS(0) | Pyridine | ~ -10.2 ppm | Aromatic |
| Keto-amino Tautomer | HOMA | Pyridone | ~ 0.60 | Moderately Aromatic |
| Keto-amino Tautomer | NICS(0) | Pyridone | ~ -4.5 ppm | Weakly Aromatic |
This interactive table demonstrates that the proton transfer from the hydroxyl group to the ring nitrogen atom, which characterizes the tautomerization to the keto form, results in a quantifiable loss of aromatic stabilization. This change in electronic structure is fundamental to the compound's reactivity, intermolecular interactions, and potential biological activity.
Coordination Chemistry of 3 Amino 2 Methylpyridin 4 Ol As a Ligand
Design and Synthesis of Metal Complexes Featuring Aminopyridinol Ligands
There is no specific information available in the search results regarding the design and synthesis of metal complexes featuring the 3-Amino-2-methylpyridin-4-ol ligand.
Generally, the synthesis of metal complexes with related aminopyridine ligands involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, nitrates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com The reaction mixture is often stirred, sometimes under reflux, to facilitate the formation of the complex, which may then precipitate from the solution or be isolated upon cooling or evaporation of the solvent. nih.gov However, no specific examples or reaction conditions for this compound were found.
Characterization of Ligand Binding Modes and Coordination Geometries
No experimental data exists in the provided search results to definitively characterize the binding modes and coordination geometries of this compound in metal complexes.
Based on its structure, this compound possesses multiple potential donor sites: the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the hydroxyl group oxygen. This allows for several possible binding modes. It could potentially act as a bidentate ligand, chelating to a metal center through the amino nitrogen and the deprotonated hydroxyl oxygen, a mode observed in complexes of the related 2-amino-3-hydroxypyridine. Another possibility is coordination through the pyridine nitrogen. Without experimental structural data, such as X-ray crystallography, the precise binding mode remains speculative. Similarly, while complexes of other aminopyridines exhibit geometries such as distorted trigonal, square planar, and polymeric structures, no such characterization has been documented for complexes of this compound. mdpi.com
Spectroscopic and Structural Analysis of Metal-Aminopyridinol Complexes
There are no specific spectroscopic or structural analysis reports for metal complexes of this compound in the search results.
For related compounds, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction are commonly employed. nih.govmdpi.com In FTIR analysis, coordination to the metal is often inferred from shifts in the vibrational frequencies of the functional groups. For instance, a shift in the N-H stretching bands of the amino group or the disappearance of the O-H stretching band from the hydroxyl group would suggest their involvement in bonding to the metal center. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. The definitive determination of the three-dimensional structure and coordination geometry would require single-crystal X-ray diffraction analysis, but no such studies have been published for complexes of this compound.
Catalytic Applications of Aminopyridinol Metal Complexes
No specific catalytic applications for metal complexes derived from this compound were found in the provided search results. The aminopyridine scaffold is known to be a component of ligands used in various catalytic reactions, but information is absent for this particular substituted aminopyridinol. nsf.gov
There is no information available on the investigation of hydrofunctionalization reactions catalyzed by metal complexes of this compound.
There is no information available on the exploration of cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, using metal complexes with this compound as a ligand.
There are no mechanistic studies available for hydrogenation or dehydrogenation catalysis involving metal complexes of this compound.
Development of Biomimetic Catalysts (e.g., [Fe]-Hydrogenase Models)
The design of synthetic catalysts that replicate the function of hydrogenase enzymes is a significant goal in chemistry, driven by the potential for clean energy production. [Fe]-hydrogenase is unique among the three types of hydrogenases ([FeFe], [NiFe], and [Fe]) as it contains a mononuclear iron center. nih.govdaneshyari.com This enzyme catalyzes the reversible heterolytic cleavage of dihydrogen (H₂) into a hydride (H⁻) and a proton (H⁺), transferring the hydride to a substrate. nih.govresearchgate.netmdpi.com
The active site of [Fe]-hydrogenase features a low-spin Fe(II) ion coordinated by a unique prosthetic group known as the iron-guanylylpyridinol (FeGP) cofactor. researchgate.netmdpi.comacs.orgnih.gov The iron center in this cofactor is ligated by two carbon monoxide (CO) molecules, an acyl-carbon, a cysteine-derived sulfur atom, and, crucially, the nitrogen atom of a substituted pyridinol ring. researchgate.netmdpi.com
The structural resemblance of this compound to the core pyridinol structure of the native FeGP cofactor makes it an excellent candidate for developing biomimetic models. Researchers have synthesized numerous model complexes using various substituted pyridine ligands to replicate the coordination environment and catalytic function of the [Fe]-hydrogenase active site. rsc.orgnih.govnih.gov These synthetic analogues aim to reproduce the key features of the native enzyme, including the facial coordination of ligands around the iron center, and to investigate the mechanism of H₂ activation. rsc.orgnih.gov
A key research strategy involves the reconstitution of the apoenzyme (the protein without its cofactor) with synthetic mimics. epfl.ch This approach allows for direct testing of the functional competence of the designed model complexes within the biological protein scaffold. Such studies provide invaluable insights into the structural requirements for catalytic activity.
| Feature | Native FeGP Cofactor in [Fe]-Hydrogenase | Biomimetic Model Core using a Pyridinol Ligand |
|---|---|---|
| Metal Center | Mononuclear low-spin Fe(II) | Mononuclear Fe(II) |
| Key Ligand | Substituted Guanylylpyridinol | Substituted Pyridinol (e.g., this compound) |
| Coordination Sites | Pyridinol-N, Acyl-C, Cys-S, 2x CO | Pyridinol-N, plus other ligands like CO, thioethers, or acyl groups to mimic the native site |
| Function | Reversible heterolytic cleavage of H₂ | Structural and/or functional mimicry, including H₂ activation |
Metal-Ligand Cooperative Effects in Catalytic Transformations
Metal-ligand cooperativity (MLC) is a fundamental principle in catalysis where both the metal center and the ligand actively participate in bond-making and bond-breaking processes. nih.gov In the context of hydrogen activation, this typically involves the heterolytic cleavage of the H-H bond, a reaction central to the function of [Fe]-hydrogenase and its biomimetic models. pnnl.govnih.govrsc.org
For complexes involving this compound or similar pyridinol ligands, the cooperative effect is primarily manifested through the interplay between the iron center and the pyridinol hydroxyl group. The proposed mechanism for H₂ activation involves the following key steps:
Deprotonation of the Ligand : The hydroxyl group at the 4-position of the pyridinol ring is deprotonated to form a pyridinolate. This creates a strong internal base on the ligand.
H₂ Binding and Cleavage : The dihydrogen molecule coordinates to the iron center. The H-H bond is then cleaved heterolytically.
Cooperative Action : The electron-rich iron center acts as a Lewis acid, accepting the hydride (H⁻). Simultaneously, the basic pyridinolate oxygen on the ligand acts as a proton acceptor, binding the proton (H⁺). epfl.ch
This cooperative mechanism, where the metal and ligand work in concert to split H₂, is more efficient than pathways relying solely on the metal center. epfl.chrsc.org
Compelling evidence for this mechanism comes from reconstitution experiments where [Fe]-hydrogenase apoenzyme was reactivated with synthetic cofactor mimics. epfl.ch A mimic containing a 2-hydroxy-pyridine group (structurally analogous to the pyridinol core) successfully restored the enzyme's hydrogenase activity. In contrast, a mimic where the hydroxyl group was replaced by a methoxy (B1213986) group (-OCH₃), which cannot be deprotonated to act as a proton acceptor, was completely inactive. This result, supported by Density Functional Theory (DFT) computations, strongly indicates that the deprotonatable hydroxyl group of the pyridinol ligand plays a direct and essential role in the catalytic cycle. epfl.ch
| Component | Function | Mechanism |
|---|---|---|
| Fe(II) Center | Lewis Acid / Hydride Acceptor | Binds H₂ and stabilizes the H⁻ species after cleavage. |
| Pyridinolate Oxygen (from deprotonated -OH) | Lewis Base / Proton Acceptor | Abstracts H⁺ from the bound H₂ molecule. |
| Pyridyl Nitrogen | Coordinating Atom | Anchors the ligand to the iron center, positioning the hydroxyl group for catalysis. |
| Amino/Methyl Groups | Electronic/Steric Modulators | Fine-tune the electronic properties and steric environment of the catalytic site. |
This cooperative activation of dihydrogen highlights the sophisticated role of ligands like this compound. They are not merely spectator ligands that stabilize the metal ion, but are integral components of the catalytic machinery, directly participating in the chemical transformation.
Theoretical and Computational Chemistry of 3 Amino 2 Methylpyridin 4 Ol
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of pyridine (B92270) derivatives. nih.gov For compounds structurally related to 3-Amino-2-methylpyridin-4-ol, such as 2-amino-4-methylpyridine (B118599) derivatives, DFT calculations using functionals like B3LYP with basis sets like 6-311G(2d,2p) have been effectively used to determine optimized molecular geometries. nih.gov These studies provide precise information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. nih.gov
The electronic properties are further understood by analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller energy gap generally implies higher reactivity. For similar aminopyridine systems, these calculations help identify the most probable sites for electrophilic and nucleophilic attacks, providing a theoretical basis for their reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is also employed to investigate charge distribution, intramolecular charge transfer, and the nature of hydrogen bonding within the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD provides detailed insights into the conformational landscape of this compound. nih.govnih.gov These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in an explicit solvent, and map the transitions between different conformational states. mdpi.comresearchgate.net
MD simulations are crucial for understanding how this compound interacts with other molecules, including solvent molecules and biological macromolecules like proteins. nih.gov The simulations can characterize the formation and lifetime of intermolecular hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By analyzing the trajectory of an MD simulation, researchers can identify stable binding poses and understand the dynamic nature of the ligand-receptor complex, which is information that static models like molecular docking cannot fully provide. mdpi.comnih.gov This approach has been widely used to refine docking results and to explore the conformational changes that may occur upon ligand binding. nih.govmdpi.com
Prediction of Thermochemical Parameters and Reaction Pathways
Computational chemistry allows for the accurate prediction of thermochemical parameters for molecules like this compound. Using ab initio and DFT methods, it is possible to calculate key thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These parameters are essential for understanding the stability of the molecule and the energetics of chemical reactions in which it participates. Additive methods based on group contributions can also be employed to estimate these values, which often show good agreement with experimental data where available. researchgate.net
Furthermore, computational methods can be used to map out potential reaction pathways for the synthesis or degradation of this compound. By calculating the energy profiles of a reaction, including the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction mechanism and predict reaction rates. This information is invaluable for optimizing synthetic routes and understanding the molecule's metabolic fate.
Advanced Computational Methods for Transition State Elucidation
Identifying the structure and energy of a transition state is fundamental to understanding a chemical reaction's mechanism and kinetics. Advanced quantum mechanics methods are employed to locate these first-order saddle points on the potential energy surface. researchgate.net For reactions involving pyridine derivatives, computational techniques can model the breaking and forming of bonds, allowing for the precise characterization of the transition state structure.
These calculations provide critical data on the activation energy of a reaction, which governs its rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This level of detail is crucial for designing catalysts or modifying reaction conditions to favor a desired outcome in the synthesis or modification of this compound.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. nih.govjetir.org This method is central to structure-based drug design. In silico studies on this compound would involve docking it into the active site of a specific biological target to predict its binding affinity and mode. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.govresearchgate.net
For similar pyridine-based compounds, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. nih.govnih.gov For instance, in a study of a related compound, interactions with residues like TRP114, TYR149, and ASP401 were identified, with a calculated mean binding energy of -7.5 kcal/mol. researchgate.net Such studies provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogs. nih.govnih.gov
Below is a table summarizing typical outputs from molecular docking studies.
| Parameter | Description | Example Value |
| Binding Energy | The estimated free energy of binding (kcal/mol); more negative values indicate stronger binding. | -7.5 |
| Interacting Residues | Specific amino acid residues in the receptor that form key contacts with the ligand. | TRP114, TYR149, ASP401 |
| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the receptor. | 3 |
| RMSD | Root Mean Square Deviation from a reference pose, indicating conformational change or stability. | 11.75 Å |
Application in De Novo Design and Virtual Screening Methodologies
The structural scaffold of this compound can serve as a valuable starting point in drug discovery campaigns. In virtual screening, large databases of compounds are computationally docked against a target protein to identify potential "hits". mdpi.com Molecules containing the aminomethyl-pyridin-ol core could be filtered and prioritized based on their predicted binding affinity and other desirable properties.
Moreover, this compound can be used as a fragment or seed structure in de novo drug design. mdpi.com This approach involves computationally building novel molecules piece-by-piece within the constraints of a receptor's active site. Generative models in deep learning, sometimes conditioned with protein structural information from sources like AlphaFold, can design new molecules that are optimized for binding to a specific target. chemrxiv.org The this compound scaffold could be incorporated into such models to generate novel, potent, and specific ligands for a variety of biological targets. mdpi.comchemrxiv.org
Advanced Analytical Methodologies for Aminopyridinol Characterization
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating 3-Amino-2-methylpyridin-4-ol from impurities and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of aminopyridine derivatives. A reversed-phase HPLC method is typically suitable, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the efficient separation of the polar aminopyridinol from less polar synthesis precursors or degradation products. Method parameters such as mobile phase composition (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) in a buffered aqueous solution), flow rate, and column temperature are optimized to achieve sharp peaks and good resolution. cmes.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For related aminopyridines, purities of ≥95% are often confirmed by HPLC analysis. nih.govthermofisher.com
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. The compound is vaporized and passed through a column with a stationary phase. Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. For aminophenol compounds, derivatization may sometimes be necessary to increase volatility and prevent peak tailing. The purity of related compounds, such as 3-Amino-2-chloro-4-picoline, has been determined to be greater than 98.0% using GC. tcichemicals.com
The table below outlines a typical set of starting parameters for an HPLC analysis of an aminopyridine compound.
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm) |
| Mobile Phase | Phosphate buffer/Methanol mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at ~280 nm |
| Injection Volume | 10 µL |
This table illustrates common starting conditions for HPLC analysis of aminopyridines, based on established methods for similar compounds. cmes.org
Mass Spectrometry (e.g., MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.
The theoretical monoisotopic mass of this compound (C₆H₈N₂O) is 124.0637 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of 125.0710.
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) allows for the separation of the compound from a mixture before fragmentation analysis. In an MS/MS experiment, the precursor ion (e.g., m/z 125.0710) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable information about the compound's structure, helping to distinguish it from isomers.
While specific experimental data for this compound is limited, predicted mass spectrometry data for the isomeric compound 3-amino-4-methylpyridin-2-ol (B1592258) illustrates the types of adducts that can be expected in an ESI-MS analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.07094 |
| [M+Na]⁺ | 147.05288 |
| [M+NH₄]⁺ | 142.09748 |
| [M+K]⁺ | 163.02682 |
| [M-H]⁻ | 123.05638 |
This table shows predicted m/z values for various adducts of the isomeric compound 3-amino-4-methylpyridin-2-ol and serves as an example of what could be expected for this compound. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound in solution. ethernet.edu.etresearchgate.net A combination of ¹H NMR and ¹³C NMR experiments provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different proton environments and their connectivity. For this compound, one would expect distinct signals for the methyl protons, the amino protons, the hydroxyl proton, and the two aromatic protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the spin-spin coupling constants (J) between adjacent protons provide information on their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, making it easier to resolve individual carbon signals. oregonstate.edulibretexts.org The spectrum would be expected to show six distinct signals corresponding to the six carbon atoms of the this compound structure. The positions of these signals are characteristic of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
The following table provides hypothetical, predicted chemical shifts for this compound, based on general principles and data for similar pyridine structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.2 | ~15 |
| C3-NH₂ | ~4.5 (broad) | - |
| C4-OH | ~9.0 (broad) | - |
| C5-H | ~6.5 | ~115 |
| C6-H | ~7.5 | ~140 |
| C2 | - | ~145 |
| C3 | - | ~130 |
| C4 | - | ~155 |
| C5 | - | ~115 |
| C6 | - | ~140 |
This table presents predicted NMR chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other conditions.
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
N-H stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
C-H stretch: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
C=C and C=N stretches: Aromatic ring vibrations typically appear in the 1400-1650 cm⁻¹ region.
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
For the related compound 2-Amino-4-methylpyridine (B118599), IR spectra have been well-documented. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to polar bonds, Raman is more sensitive to nonpolar, symmetric bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the molecule. Experimental and calculated Raman spectra have been compared for related compounds like 2-amino-3-methylpyridine (B33374). researchgate.net
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C/C=N Stretch (Aromatic Ring) | 1400 - 1650 |
| C-O Stretch (Alcohol) | 1200 - 1300 |
This table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.
X-ray Diffraction for Single-Crystal Structural Determination
X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique yields accurate measurements of bond lengths, bond angles, and torsion angles.
The analysis would reveal the planarity of the pyridine ring and the geometry of the amino and methyl substituents. Furthermore, it would provide crucial information on intermolecular interactions, such as hydrogen bonding involving the amino (-NH₂) and hydroxyl (-OH) groups, which dictate how the molecules pack in the crystal lattice.
While a crystal structure for this compound itself has not been reported in the searched literature, studies on complexes of related compounds, such as 2-amino-3-methylpyridine, demonstrate the utility of this technique. mdpi.com For example, the analysis of a silver(I) complex of 2-amino-3-methylpyridine revealed an orthorhombic crystal system with a P2₁2₁2₁ space group, confirming the coordination of the ligand to the metal center. mdpi.com A similar analysis for this compound would provide unambiguous structural proof.
Electrochemical Methods for Redox Potential Analysis
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These techniques measure the potential at which the compound undergoes oxidation or reduction.
The presence of electron-donating groups—the amino (-NH₂) and hydroxyl (-OH) groups—on the pyridine ring is expected to make the compound susceptible to oxidation. The analysis would determine the oxidation potential, providing insight into the molecule's electronic properties and its potential behavior in redox reactions. No specific studies on the redox potential of this compound were found in the conducted searches. The analysis would likely involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials to observe any electron transfer events.
Structure Activity Relationship Sar Studies in Chemical Biology with Aminopyridinols
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For the aminopyridinol class of compounds, which includes derivatives like 3-Amino-2-methylpyridin-4-ol, these studies are instrumental in deciphering their therapeutic potential and mechanism of action. By systematically modifying the aminopyridinol scaffold and assessing the resulting changes in biological effect, researchers can identify key molecular features responsible for target engagement and cellular outcomes.
Emerging Research Directions and Future Outlook
Development of Aminopyridinol-Based Materials for Advanced Applications (e.g., Polymers, Coatings)
The functional groups of 3-Amino-2-methylpyridin-4-ol make it an intriguing candidate for the development of novel polymers and coatings. The amino (-NH2) and hydroxyl (-OH) groups can serve as reactive sites for polymerization reactions, allowing the molecule to be incorporated into polymer backbones or to act as a cross-linking agent. This potential is analogous to the well-established use of amino resins, which are formed from the reaction of compounds containing amino groups with formaldehyde. researchgate.net These resins are known for imparting durability, gloss, and hardness to surface coatings. google.com
The development of aminopyridinol-based materials could lead to polymers with tailored properties. For instance, the pyridine (B92270) ring can impart thermal stability and specific electronic properties to the polymer chain. The amino and hydroxyl groups can also enhance adhesion to various substrates, a critical characteristic for high-performance coatings. Research in this area is focused on synthesizing and characterizing these new materials, exploring their potential applications in protective coatings, advanced composites, and functional thin films.
Table 1: Potential Applications of Aminopyridinol-Based Polymers and Coatings
| Application Area | Potential Benefit of Incorporating this compound |
| Protective Coatings | Enhanced thermal stability, corrosion resistance, and adhesion. |
| Advanced Polymers | Introduction of specific electronic and optical properties. |
| Biocompatible Materials | Potential for creating surfaces with specific biological interactions. |
Integration of Sustainable Chemistry Principles in Aminopyridinol Synthesis and Catalysis
In line with the growing emphasis on environmental stewardship, the integration of green chemistry principles into the synthesis of aminopyridinols is a key area of research. Traditional methods for synthesizing pyridine derivatives often involve harsh conditions, hazardous reagents, and significant waste generation. rasayanjournal.co.in Modern approaches aim to overcome these limitations by employing more sustainable and efficient catalytic systems. ijarsct.co.in
Several green chemistry strategies are being explored for the synthesis of pyridines and could be adapted for this compound. These include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net
Solvent-Free and Solid-State Reactions: Eliminating the need for organic solvents minimizes waste and environmental impact. ijarsct.co.in
Use of Greener Catalysts: The development of catalysts based on earth-abundant and non-toxic metals, such as iron, offers a more sustainable alternative to traditional precious metal catalysts. rsc.org
Multicomponent Reactions: These reactions, where multiple reactants combine in a single step to form the product, improve efficiency and reduce the number of synthetic steps. rasayanjournal.co.innih.gov
The application of these principles not only makes the synthesis of aminopyridinols more environmentally friendly but can also lead to more cost-effective and scalable production processes.
Advancements in Real-time Spectroscopic and Imaging Techniques for Aminopyridinol Systems
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of aminopyridinols requires advanced analytical techniques. Real-time monitoring of chemical reactions provides invaluable insights that can be used for process optimization and quality control. bruker.com Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for this purpose. jascoinc.com By using an in-situ probe, such as a fiber-optic ATR (Attenuated Total Reflectance) probe, the progress of a reaction can be monitored continuously without the need for sampling. bruker.comjascoinc.com
Other spectroscopic techniques that are being applied to the study of aminopyridinol systems include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to follow the course of a reaction. bruker.com
Mass Spectrometry (MS): Enables the real-time identification of reactants, intermediates, and products in a chemical reaction. shimadzu.com
UV-Vis and Fluorescence Spectroscopy: These techniques are useful for studying the electronic properties of aminopyridinol derivatives and can be used to monitor reactions involving chromophoric changes. researchgate.netmdpi.com
These advanced analytical methods are crucial for accelerating the development of new synthetic routes and for ensuring the consistent quality of aminopyridinol-based materials.
Table 2: Spectroscopic Techniques for Real-time Analysis of Aminopyridinol Systems
| Technique | Information Provided | Application in Aminopyridinol Research |
| FT-IR Spectroscopy | Vibrational modes of functional groups. | Monitoring reaction kinetics and conversion. jascoinc.com |
| NMR Spectroscopy | Detailed molecular structure. | Elucidating reaction mechanisms and identifying intermediates. bruker.com |
| Mass Spectrometry | Molecular weight of components. | Real-time tracking of reactants and products. shimadzu.com |
| UV-Vis Spectroscopy | Electronic transitions. | Studying optical properties and monitoring reactions with color changes. mdpi.com |
Computational Design and Optimization of Aminopyridinol for Specific Research Endeavors
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In silico methods allow for the prediction of molecular properties and the rational design of new compounds with desired functionalities, significantly reducing the time and cost associated with experimental work. cmjpublishers.com For this compound, computational approaches can be used to:
Predict Physicochemical Properties: Properties such as solubility, stability, and electronic characteristics can be calculated to guide the design of new derivatives. mdpi.com
Simulate Polymerization Reactions: Molecular dynamics and quantum mechanics simulations can provide insights into the mechanisms of polymerization and the properties of the resulting materials.
Design Novel Catalysts: Computational screening can be used to identify new aminopyridinol-based ligands for catalysis and to optimize their performance.
Evaluate Biological Activity: For pharmaceutical applications, molecular docking studies can predict the binding affinity of aminopyridinol derivatives to biological targets. researchgate.netnih.gov
By leveraging these computational tools, researchers can accelerate the discovery and development of new materials and applications based on the this compound scaffold. The synergy between computational prediction and experimental validation is a powerful paradigm for future research in this area. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2-methylpyridin-4-ol, and how do reaction conditions influence yield?
- Methodology : A common approach involves functionalizing pyridine precursors through bromination or substitution. For example, bromination of 4-methylpyridin-2-ol using N-bromosuccinimide (NBS) in inert solvents like dichloromethane at controlled temperatures ensures regioselectivity . Subsequent amination steps (e.g., using NH₃ or protected amines) introduce the amino group. Optimizing molar ratios (e.g., 1:1.2 for substrate:NBS) and reaction time (~6–12 hours) improves yields. Solvent polarity and temperature gradients (e.g., 0°C to room temperature) are critical for minimizing side products .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Combine NMR (¹H/¹³C) and X-ray crystallography. For NMR, key signals include the hydroxyl proton (δ ~10–12 ppm, broad) and methyl group (δ ~2.3–2.5 ppm). X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves regiochemical ambiguities by mapping bond lengths and angles, particularly between the amino and hydroxyl groups .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology : Use PPE (nitrile gloves, goggles) and local exhaust ventilation. Avoid dust generation via wet handling or closed systems. Store in inert, sealed containers away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent symptoms .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodology : Cross-validate data using complementary techniques:
- X-ray vs. DFT calculations : Compare experimental bond angles with density functional theory (DFT)-optimized structures.
- Twinning analysis : Use SHELXD/SHELXE to deconvolute twinned crystals, which are common in polar derivatives .
- Synchrotron radiation : High-resolution data reduces noise in electron density maps for ambiguous regions .
Q. What strategies optimize the solubility of this compound for in vitro bioactivity assays?
- Methodology :
- Co-solvents : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.
- pH adjustment : The hydroxyl group (pKa ~8–10) allows solubility in mildly basic buffers (pH 9–10).
- Prodrug derivatization : Acetylate the hydroxyl group to improve lipophilicity, then hydrolyze in situ .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Hammett analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -NO₂) deactivate the pyridine ring, slowing Suzuki couplings.
- Catalyst screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in arylations due to better tolerance for amino/hydroxy groups .
Q. What computational tools predict the binding affinity of this compound derivatives to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using the compound’s tautomeric forms (hydroxy vs. keto).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonds between the amino/hydroxyl groups and catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
